5-Hydroxy Propafenone Hydrochloride-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxy Propafenone Hydrochloride-d5 is a labeled analogue of 5-Hydroxy Propafenone Hydrochloride . It is a metabolite of Propafenone, a sodium channel blocker . It is used as an antiarrhythmic (class IC) agent .

Molecular Structure Analysis

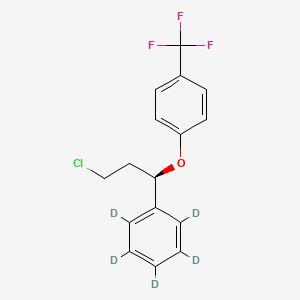

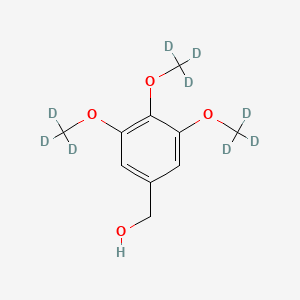

The molecular formula of 5-Hydroxy Propafenone Hydrochloride-d5 is C21H23D5ClNO4 . The molecular weight is 398.94 g/mol . The structure includes a hydroxy group, a propafenone group, and five deuterium atoms .

Aplicaciones Científicas De Investigación

Neurology Research

5-Hydroxy Propafenone Hydrochloride-d5 is used in neurology research . It is part of the research tools used in studying neurological conditions, particularly those related to pain and inflammation .

Pain and Inflammation

This compound is used in the study of pain and inflammation . It is part of the product categories related to Sodium Channel, TRC, Epilepsy, Stroke, Pain and Inflammation .

Stable Isotope Labelled Reference Standards

5-Hydroxy Propafenone Hydrochloride-d5 is a Stable Isotope Labelled Reference Standard . These standards are used in various fields of research and testing to ensure the quality and traceability of results .

Drug Metabolites Research

This compound is categorized under Drug Metabolites . It is used in the study of how drugs are metabolized in the body .

Parent Drug Research

The parent drug of 5-Hydroxy Propafenone Hydrochloride-d5 is Propafenone . This implies that it is used in research related to the effects and metabolism of Propafenone .

HERG Current Inhibition

Research has shown that 5-Hydroxy Propafenone Hydrochloride-d5 can inhibit HERG current . This property is significant in the study of cardiac repolarization and related disorders .

Mecanismo De Acción

Target of Action

The primary target of 5-Hydroxy Propafenone Hydrochloride-d5, an isotopically labeled variant of Propafenone Hydrochloride, is the sodium channels in the heart . These channels play a crucial role in the conduction of electrical impulses, which are essential for the heart’s rhythmic contractions .

Mode of Action

5-Hydroxy Propafenone Hydrochloride-d5 functions by obstructing sodium channels in the heart . This action decelerates the conduction of electrical impulses, resulting in reduced excitability of the cells . It shares a similar mechanism of action with Propafenone Hydrochloride .

Biochemical Pathways

The compound affects the electrophysiological properties of the heart. Its action results in a reduction of the upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, 5-Hydroxy Propafenone Hydrochloride-d5 reduces the fast inward current carried by sodium ions .

Pharmacokinetics

The pharmacokinetic profile of 5-Hydroxy Propafenone Hydrochloride-d5 is complex and is expected to be similar to that of Propafenone Hydrochloride . It is used in analytical chemistry and pharmacokinetic studies to ascertain the concentration of Propafenone Hydrochloride in plasma, serum, and other biological fluids .

Result of Action

The action of 5-Hydroxy Propafenone Hydrochloride-d5 leads to a decrease in the heart’s excitability , which can help manage conditions associated with irregular heart rhythms . Like all antiarrhythmic agents, it has the potential to induce arrhythmias .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Hydroxy Propafenone Hydrochloride-d5 involves the conversion of Propafenone Hydrochloride-d5 to 5-Hydroxy Propafenone Hydrochloride-d5 through a series of chemical reactions.", "Starting Materials": [ "Propafenone Hydrochloride-d5", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve Propafenone Hydrochloride-d5 in a mixture of methanol and water.", "Step 2: Add sodium hydroxide (NaOH) to the solution and stir until the solution becomes basic.", "Step 3: Add hydrogen peroxide (H2O2) to the solution and stir for several hours.", "Step 4: Acidify the solution with hydrochloric acid (HCl) to a pH of 2-3.", "Step 5: Extract the product with a suitable organic solvent.", "Step 6: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and evaporate the solvent.", "Step 7: Recrystallize the product from a suitable solvent to obtain 5-Hydroxy Propafenone Hydrochloride-d5." ] } | |

Número CAS |

1188265-48-6 |

Nombre del producto |

5-Hydroxy Propafenone Hydrochloride-d5 |

Fórmula molecular |

C21H28ClNO4 |

Peso molecular |

398.939 |

Nombre IUPAC |

1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D; |

Clave InChI |

FAYLNKVZLXBDBE-BQAHAFBHSA-N |

SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |

Sinónimos |

1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-2,3,4,5,6-d5)-1-propanone Hydrochloride; GPV 129-d5; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)